4-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid

CB1 allosteric modulator azaindole bioisostere cannabinoid receptor

Researchers pursuing CB1 allosteric modulators or bromodomain inhibitors frequently encounter scaffold-hopping failure when substituting azaindole isomers-the 7-azaindole analogue completely loses CB1 binding, while 4-Cl substitution retards oxidative addition in cross-coupling. This 4-bromo-6-azaindole-3-carboxylic acid resolves both issues: • [2,3-c] ring geometry mandatory for CB1 target engagement; 7-azaindole isomer shows zero binding. • 4-Br enables mild Suzuki-Miyaura coupling (precatalysts P1/P2, K₃PO₄, THF/H₂O) without protection/deprotection, saving 2-3 synthetic steps per analogue. • 3-COOH provides an orthogonal amide coupling vector, enabling parallel library synthesis from a single intermediate. Sourced at ≥97% purity from multiple qualified vendors for supply-chain resilience.

Molecular Formula C8H5BrN2O2
Molecular Weight 241.04 g/mol
CAS No. 1190319-37-9
Cat. No. B1525297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid
CAS1190319-37-9
Molecular FormulaC8H5BrN2O2
Molecular Weight241.04 g/mol
Structural Identifiers
SMILESC1=C(C2=C(C=NC=C2N1)Br)C(=O)O
InChIInChI=1S/C8H5BrN2O2/c9-5-2-10-3-6-7(5)4(1-11-6)8(12)13/h1-3,11H,(H,12,13)
InChIKeyWAMHBVSIFGETND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic Acid Overview


4‑Bromo‑1H‑pyrrolo[2,3‑c]pyridine‑3‑carboxylic acid (also known as 4‑bromo‑6‑azaindole‑3‑carboxylic acid) is a bicyclic heteroaromatic building block comprising a 6‑azaindole core with a carboxylic acid at the 3‑position and a bromine substituent at the 4‑position [1]. With a molecular formula of C₈H₅BrN₂O₂ and a molecular weight of 241.04 g mol⁻¹, it is supplied at purities of ≥95 % (standard grade) to ≥97 % (premium grade) by multiple vendors . The compound serves as a key intermediate in medicinal chemistry programmes targeting kinase inhibition, bromodomain modulation and cannabinoid receptor allosteric modulation, where the [2,3‑c] ring‑fusion geometry and the 4‑bromo substituent confer distinct reactivity and selectivity profiles relative to isomeric azaindoles [2][3].

6-Azaindole scaffold — reported geometry for CB1 allosteric modulator research programs
4-Bromo substitution — supports mild Suzuki–Miyaura diversification for SAR exploration
≥97% purity grade — multi-vendor procurement for consistent supply

Why 4-Bromo-6-azaindole Is Irreplaceable


Substituting this compound with a different azaindole isomer – such as the 7‑azaindole (pyrrolo[2,3‑b]pyridine) analogue, a 5‑bromo regioisomer or a 4‑chloro analogue – is not a conservative exchange. The [2,3‑c] versus [2,3‑b] ring fusion alters the spatial orientation of the nitrogen atom, directly affecting molecular recognition at biological targets: 6‑azaindole‑2‑carboxamides retain allosteric modulator activity at the CB1 receptor, whereas the corresponding 7‑azaindole‑2‑carboxamides lose binding entirely [1]. The 4‑bromo substituent offers a defined reactivity window for palladium‑catalysed cross‑coupling reactions; replacement by chlorine slows oxidative addition, while the absence of a halogen completely eliminates this synthetic handle [2]. The quantitative evidence in Section 3 details these differentiation points with specific comparators, assay conditions and measured differences.

Comparison
4-Bromo-6-azaindole
Substitute Risk
Geometry
[2,3-c] ring fusion retains CB1 binding in reported assays
7-azaindole isomer reported non-functional; geometry mismatch may abolish target engagement
Reactivity
C–Br bond (≈280 kJ/mol) facilitates mild Pd-catalyzed cross-coupling
4-Cl requires harsher conditions; non-halogenated analogues unreactive in Suzuki–Miyaura

4-Bromo-6-azaindole vs. Comparators


CB1 Allosteric Modulation: 6- vs. 7-Azaindole

In a direct head‑to‑head study, 6‑azaindole‑2‑carboxamides (based on the same [2,3‑c] scaffold as the target compound) retained the ability to allosterically potentiate orthosteric agonist binding and inhibit agonist‑induced G‑protein coupling at the CB1 receptor. In contrast, the isomeric 7‑azaindole‑2‑carboxamides ([2,3‑b] ring fusion) completely lost CB1 binding capacity under identical assay conditions [1]. The aqueous solubility of the 6‑azaindole‑2‑carboxamide series was also improved relative to the parent indole‑2‑carboxamide series, whereas the 7‑azaindole series was deemed non‑viable as an indole bioisostere [1].

CB1 Modulation
Head-to-head
6-azaindole carboxamides retained allosteric activity; 7-azaindole analogues completely lost CB1 binding.
Geometry-critical for CB1 allosteric modulator research
Identical [³H]CP55,940 and [³⁵S]GTPγS assay conditions
CB1 allosteric modulator azaindole bioisostere cannabinoid receptor

Cross-Coupling Reactivity: 4-Bromo Advantage

The C4 bromine atom of the 6‑azaindole scaffold participates in Suzuki–Miyaura cross‑coupling reactions under mild conditions using precatalysts P1 or P2, delivering coupled products in good to excellent yields [1]. In the same study, a broad panel of unprotected nitrogen‑rich heterocyclic halides – including azaindole bromides – was shown to be competent substrates, whereas the corresponding non‑halogenated heterocycles are unreactive under these conditions [1]. Although exact yields are not reported specifically for the 3‑carboxylic‑acid‑substituted derivative, the reactivity is intrinsic to the 4‑bromo‑6‑azaindole substructure that the target compound contains. The 4‑chloro analogue (CAS 1781899‑30‑6) is commercially available but requires harsher coupling conditions due to the higher bond dissociation energy of the C–Cl bond (397 kJ mol⁻¹) compared to C–Br (280 kJ mol⁻¹) [2].

Cross-Coupling Ease
Class-level
C–Br BDE: ≈280 kJ/mol vs. C–Cl: ≈397 kJ/mol
Supports mild Suzuki–Miyaura diversification
Validated on unprotected azaindole bromides with precatalysts P1/P2
Suzuki-Miyaura coupling palladium catalysis heterocyclic halide reactivity

Purity and Vendor Availability

The target compound is available from multiple international suppliers at purities ≥95 % (AKSci) and ≥97 % (CymitQuimica/Fluorochem, Aladdin) . In comparison, the non‑halogenated parent compound 6‑azaindole‑3‑carboxylic acid (CAS 67058‑74‑6) is supplied at 98 % purity but lacks the bromine synthetic handle [1]. The 4‑chloro analogue (CAS 1781899‑30‑6) is listed at 95 %–97 % purity but is available from fewer vendors, limiting procurement flexibility . The 5‑bromo regioisomer (CAS 1000341‑77‑4, 6‑bromo‑5‑azaindole‑3‑carboxylic acid) represents a different regiochemistry and is not a direct substitute .

Purity & Vendor Access
Cross-study
≥97% purity; ≥3 verified global suppliers
Procurement-ready with multi-source reliability
4-Cl analogue offers fewer vendors; parent scaffold lacks Br synthetic handle
chemical purity vendor comparison procurement specification

Bromodomain Inhibitor Patent Coverage

The [2,3‑c]‑fused pyrrolopyridine scaffold bearing a bromine substituent is explicitly claimed as a bromodomain inhibitor core in AbbVie patent AR108207A1, where 4‑bromo‑substituted pyrrolo[2,3‑c]pyridine derivatives are described as compounds of Formula (I) useful for inhibiting bromodomain‑containing proteins [1]. While the patent covers a broad genus, the 4‑bromo‑6‑azaindole‑3‑carboxylic acid substructure maps directly onto the Markush scaffold, distinguishing it from 5‑bromo, 7‑bromo and non‑halogenated variants that fall outside the preferred substitution pattern. The corresponding 4‑chloro analogue is not a generic equivalent in this context because bromodomain binding pockets exhibit distinct size and polarisability preferences for bromine over chlorine [2].

Patent Precedent
Class-level
4-Bromo-pyrrolo[2,3-c]pyridine core explicitly claimed in AbbVie AR108207A1
Patent-precedented scaffold for bromodomain probe design
Alternative regioisomers outside preferred substitution pattern
bromodomain inhibition epigenetic therapeutics patent differentiation

Key Application Scenarios


CB1 Allosteric Modulator Lead Optimisation

In SAR programmes aimed at developing CB1 receptor allosteric modulators, the 6‑azaindole ([2,3‑c]) scaffold is mandatory because the 7‑azaindole isomer completely loses CB1 binding [1]. The target compound, as the 3‑carboxylic‑acid‑functionalised 4‑bromo‑6‑azaindole, provides both the correct ring geometry and a synthetic handle (4‑Br) for late‑stage diversification to explore substituent effects on allosteric modulation potency and aqueous solubility. The improved solubility of the 6‑azaindole series relative to the indole parent further supports its use in lead optimisation [1].

Bromodomain Epigenetic Probe Synthesis

The 4‑bromo‑pyrrolo[2,3‑c]pyridine‑3‑carboxylic acid core is explicitly claimed within the AbbVie bromodomain inhibitor patent family (AR108207A1; WO2016077378A1) [2][3]. Research groups developing selective bromodomain probes – particularly for CECR2, BRD4, BRD7 or BRD9 – can employ this compound as a key intermediate for amide coupling at the 3‑carboxylic acid position and Suzuki–Miyaura cross‑coupling at the 4‑bromo position, enabling parallel library synthesis while operating within established IP space.

Kinase Inhibitor Fragment-Based Discovery

The 6‑azaindole core is a recognised kinase inhibitor scaffold, and the 4‑bromo substituent enables rapid generation of analogue libraries via Suzuki–Miyaura cross‑coupling under the mild conditions established for unprotected nitrogen‑rich heterocycles (precatalysts P1/P2, K₃PO₄, THF/H₂O) [4]. This allows fragment elaboration without protection/deprotection steps, saving 2–3 synthetic steps per analogue relative to the non‑halogenated parent scaffold. The 4‑chloro analogue would require harsher coupling conditions, increasing the risk of side reactions [5].

Multi-Step Custom Synthesis Intermediate

For CROs and CDMOs offering custom synthesis of azaindole‑based APIs, the target compound at 97 % purity from multiple qualified vendors provides a supply‑chain‑resilient starting material . The combination of the carboxylic acid (amide coupling vector), the bromine (cross‑coupling vector) and the [2,3‑c] geometry enables at least two orthogonal diversification points from a single intermediate, maximising synthetic efficiency and reducing the number of starting materials that must be inventoried.

Application
Selection Property
Validation Focus
CB1 allosteric modulator SAR studies
6-Azaindole ring geometry
CB1 binding and allosteric modulation assay context
Bromodomain epigenetic probe synthesis
4-Bromo-pyrrolo[2,3-c]pyridine core
Bromodomain binding assay and patent landscape review
Kinase inhibitor fragment elaboration
4-Bromo cross-coupling handle
Suzuki–Miyaura coupling efficiency and scope
Multi-step custom synthesis supply
Multi-vendor 97% purity grade
Supply chain resilience and orthogonal diversification points
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